Quizalofop-P-tefuryl, also known by the trade name Pantera, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class. It is widely used in agricultural settings for the control of annual and perennial grasses in various crops, including potato, sugar beet, sunflower, oilseed rape, peanut, and vegetables [].
Quizalofop-P-tefuryl acts by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grasses. ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development. Inhibition of ACCase disrupts the production of essential fatty acids, leading to the death of targeted grasses [, ].
Research plays a crucial role in understanding the environmental fate and degradation of quizalofop-P-tefuryl to ensure its safe and responsible use. Studies have shown that quizalofop-P-tefuryl primarily degrades in soil through microbial activity and photolysis (degradation by sunlight). The degradation rate is influenced by various factors, including soil type, moisture content, and temperature [, ].
Quizalofop-P-tefuryl is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops. It belongs to the aryloxyphenoxypropionate chemical class and is characterized by its ability to inhibit the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. The molecular formula of Quizalofop-P-tefuryl is C22H21ClN2O5, and it has a molecular weight of approximately 432.87 g/mol . Its structure includes a chloro group, an amine, and a phenoxy moiety, contributing to its herbicidal activity.
Quizalofop-P-tefuryl acts as a selective herbicide by mimicking the plant hormone auxin []. Auxin plays a crucial role in plant growth and development. Quizalofop-P-tefuryl disrupts auxin-regulated processes by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass weeds []. ACCase is a key enzyme involved in fatty acid synthesis, which is essential for plant growth. Inhibition of ACCase leads to the accumulation of toxic levels of precursors in the weed, ultimately leading to its death [].
Quizalofop-P-tefuryl is classified as a moderately toxic herbicide (WHO hazard classification: II).
Quizalofop-P-tefuryl undergoes hydrolysis in soil, leading to its degradation into less toxic metabolites. The half-life of Quizalofop-P-tefuryl in soil is around 8 days, indicating moderate persistence. The primary degradation pathway involves hydrolytic reactions that yield various by-products, including quizalofop acid, which retains some herbicidal properties . Laboratory studies have shown that the degradation kinetics can vary depending on environmental conditions such as pH and temperature.
The synthesis of Quizalofop-P-tefuryl typically involves multiple steps using starting materials such as chlorinated aromatic compounds and amines. One notable method includes the reaction of tributylamine with potassium carbonate in N,N-dimethylformamide or toluene under controlled conditions . This multi-step synthesis aims to achieve high purity and yield of the final product.
Quizalofop-P-tefuryl is primarily utilized in agriculture for weed management in crops such as soybeans, cotton, and other broadleaf plants. Its effectiveness against a wide range of grass weeds makes it a valuable tool for farmers aiming to enhance crop yields while minimizing competition from unwanted vegetation. Additionally, it can be used in non-crop areas for vegetation control.
Research on the interactions of Quizalofop-P-tefuryl with other chemicals indicates that it can be affected by various environmental factors such as soil composition and moisture levels. Interaction studies have also focused on its degradation products and their potential ecological impacts. For example, bacterial strains capable of degrading Quizalofop-P-tefuryl have been identified, suggesting that microbial activity plays a significant role in its environmental fate .
Quizalofop-P-tefuryl shares similarities with several other herbicides within the aryloxyphenoxypropionate class. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Quizalofop-P-ethyl | C20H21ClN2O4 | More commonly used; slightly different efficacy |
Fenoxaprop-P-ethyl | C19H19ClN2O4 | Similar mode of action; broader spectrum of use |
Haloxyfop-P-methyl | C22H23ClN2O4 | Effective against certain resistant weed species |
Clodinafop-propargyl | C21H23ClN2O4 | Different chemical structure; used in rice crops |
Quizalofop-P-tefuryl is distinct due to its specific selectivity towards grass weeds while being less harmful to broadleaf crops compared to some of its counterparts. Its unique chemical structure contributes to its effectiveness and safety profile in agricultural applications.
Irritant;Health Hazard;Environmental Hazard